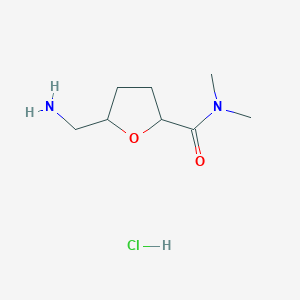
3-(Benzyloxy)-2-(tert-butoxy)pyridine
Vue d'ensemble
Description
“3-(Benzyloxy)-2-(tert-butoxy)pyridine” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It has a benzyloxy group attached at the 3rd position and a tert-butoxy group attached at the 2nd position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with the appropriate benzyloxy and tert-butoxy reagents. The tert-butyl group is known for its unique reactivity pattern and is often used in chemical transformations . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The benzyloxy and tert-butoxy groups would add steric bulk to the molecule and could influence its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the presence of the pyridine ring, which can act as a base and a nucleophile, and the benzyloxy and tert-butoxy groups, which can act as leaving groups in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring and the benzyloxy and tert-butoxy groups. For example, it would likely be soluble in organic solvents due to the presence of these groups .Applications De Recherche Scientifique
Catalysis and Organic Synthesis
The synthesis and application of similar pyridine derivatives in catalysis and organic synthesis are well-documented. For instance, pyridine compounds have been employed in the synthesis of complex molecules. A study detailed the Pd-complex catalyzed Suzuki cross-coupling reaction of brominated salicylaldehyde with pyridylboronic acid, demonstrating the utility of pyridine derivatives in facilitating bond formations crucial for organic synthesis (Biyu Wang et al., 2014). Another example includes the use of cobalt(II)-mediated synthesis for creating structurally complex pyridine ligands, highlighting the diverse roles pyridine derivatives play in synthesizing new chemical entities with potential applications in materials science and catalysis (A. Garza-Ortiz et al., 2013).
Magnetic Materials and Spintronics
Research into pyridine derivatives also extends into the development of magnetic materials and spintronics. For example, pyridine-2,6-diyl dinitroxides have been proposed as promising paramagnetic chelating ligands for creating biradicals with potential applications in molecular magnets and spintronics due to their ability to maintain a triplet state at room temperature, indicating the versatility of pyridine structures in advanced material science (Hinako Kawakami et al., 2016).
Molecular Interactions and Supramolecular Chemistry
Pyridine derivatives facilitate understanding molecular interactions crucial for developing supramolecular assemblies. Studies on the coordination behavior and structural analysis of pyridine compounds reveal their potential in constructing supramolecular architectures through specific molecular interactions, which could be essential for the development of new materials or nanotechnology applications (A. Garza-Ortiz et al., 2013).
Pharmaceutical and Medicinal Chemistry
While the focus is on excluding drug use, dosage, and side effects, the role of pyridine derivatives in synthesizing intermediates for pharmaceutical applications cannot be understated. For example, synthetic approaches towards creating key intermediates for the preparation of complex molecules like pyrrolidine azasugars, which have potential therapeutic applications, underscore the significance of pyridine derivatives in medicinal chemistry (G. Zaponakis & H. Katerinopoulos, 2001).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-3-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-16(2,3)19-15-14(10-7-11-17-15)18-12-13-8-5-4-6-9-13/h4-11H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBOQXDZZXKPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC=N1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223920 | |
| Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-2-(tert-butoxy)pyridine | |
CAS RN |
1443980-91-3 | |
| Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-91-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-(1,1-dimethylethoxy)-3-(phenylmethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



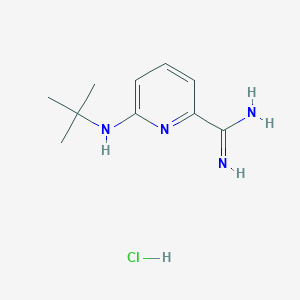
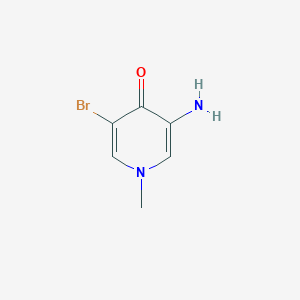
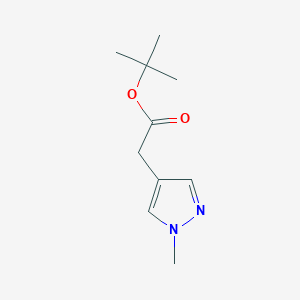


![2-{4-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1377459.png)

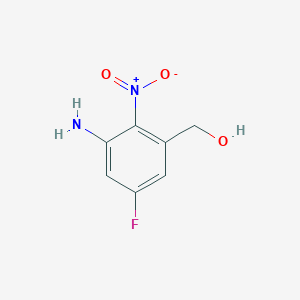
![4-Methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1377464.png)
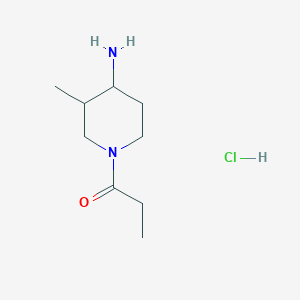

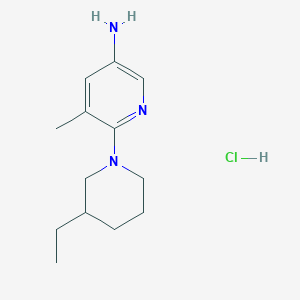
methanamine hydrochloride](/img/structure/B1377471.png)
